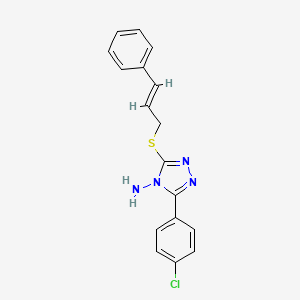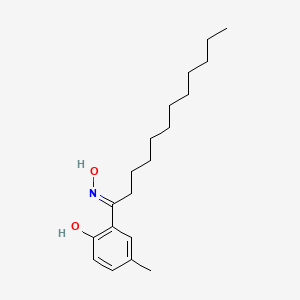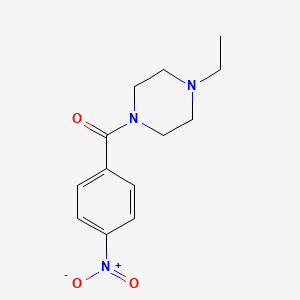
1,4,9,9a-tetrahydro-4aH-fluorene-4a-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,9,9a-tetrahydro-4aH-fluorene-4a-carboxylic acid is an organic compound with the molecular formula C14H14O2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,9,9a-tetrahydro-4aH-fluorene-4a-carboxylic acid typically involves the hydrogenation of fluorene derivatives under specific conditions. One common method includes the catalytic hydrogenation of fluorene-4-carboxylic acid using a palladium catalyst under high pressure and temperature. The reaction conditions are carefully controlled to ensure the selective reduction of the aromatic ring while preserving the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反应分析
Types of Reactions
1,4,9,9a-tetrahydro-4aH-fluorene-4a-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the complete hydrogenation of the aromatic ring.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.
Substitution: Reagents such as alcohols, amines, and acyl chlorides are used in the presence of catalysts like sulfuric acid (H2SO4) or dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Fully hydrogenated fluorene derivatives.
Substitution: Esters, amides, and other functionalized derivatives.
科学研究应用
1,4,9,9a-tetrahydro-4aH-fluorene-4a-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or ligand in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
作用机制
The mechanism of action of 1,4,9,9a-tetrahydro-4aH-fluorene-4a-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
相似化合物的比较
Similar Compounds
9H-Fluorene-9-carboxylic acid: A structurally related compound with a carboxylic acid group at the 9-position.
9-Fluorenone-4-carboxylic acid: Another derivative with a ketone group at the 9-position and a carboxylic acid group at the 4-position.
Uniqueness
1,4,9,9a-tetrahydro-4aH-fluorene-4a-carboxylic acid is unique due to its partially hydrogenated structure, which imparts different chemical and physical properties compared to fully aromatic fluorene derivatives. This uniqueness makes it valuable for specific applications where selective reactivity and stability are required.
属性
分子式 |
C14H14O2 |
|---|---|
分子量 |
214.26 g/mol |
IUPAC 名称 |
1,4,9,9a-tetrahydrofluorene-4a-carboxylic acid |
InChI |
InChI=1S/C14H14O2/c15-13(16)14-8-4-3-6-11(14)9-10-5-1-2-7-12(10)14/h1-5,7,11H,6,8-9H2,(H,15,16) |
InChI 键 |
JVYUXASPSRCULN-UHFFFAOYSA-N |
规范 SMILES |
C1C=CCC2(C1CC3=CC=CC=C32)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-[(Ethoxycarbothioyl)sulfanyl]propanoic acid](/img/structure/B12010709.png)



![N'-[(E)-(2-hydroxyphenyl)methylidene]-4-[(4-methylbenzyl)oxy]benzohydrazide](/img/structure/B12010738.png)

![N-(4-ethoxyphenyl)-2-{(2E)-2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide](/img/structure/B12010754.png)


